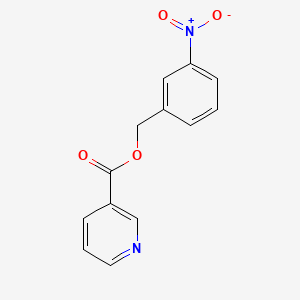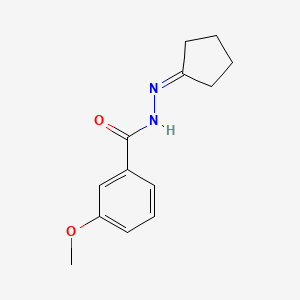![molecular formula C16H15ClN2O2S B5809913 N-{[(3-chlorophenyl)amino]carbonothioyl}-3-ethoxybenzamide](/img/structure/B5809913.png)
N-{[(3-chlorophenyl)amino]carbonothioyl}-3-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(3-chlorophenyl)amino]carbonothioyl}-3-ethoxybenzamide, commonly known as CPTH, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. CPTH has been shown to inhibit histone acetyltransferases (HATs) and has been found to have anti-cancer properties.
Mecanismo De Acción
CPTH is a potent inhibitor of N-{[(3-chlorophenyl)amino]carbonothioyl}-3-ethoxybenzamide, which are enzymes responsible for adding acetyl groups to histone proteins. Histone acetylation plays a crucial role in gene expression, and aberrant HAT activity has been linked to various diseases, including cancer. By inhibiting this compound, CPTH can alter gene expression patterns, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
CPTH has been found to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, CPTH has been found to inhibit the activity of the NF-κB pathway, which is involved in inflammation and immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of CPTH is its specificity for N-{[(3-chlorophenyl)amino]carbonothioyl}-3-ethoxybenzamide, making it a valuable tool for studying the role of histone acetylation in gene expression and disease. However, CPTH has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several potential future directions for research on CPTH. One area of interest is the development of more potent and selective HAT inhibitors based on the structure of CPTH. Another potential direction is the investigation of the role of CPTH in other diseases, such as neurodegenerative disorders, where aberrant histone acetylation has been implicated. Finally, the combination of CPTH with other therapies, such as immunotherapy, could be explored as a potential treatment for cancer.
Métodos De Síntesis
The synthesis of CPTH involves the reaction of 3-chloroaniline with ethyl 3-aminobenzoate in the presence of carbon disulfide and potassium carbonate. The resulting product is then reacted with thionyl chloride to yield the final product, CPTH.
Aplicaciones Científicas De Investigación
CPTH has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. CPTH has also been found to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
N-[(3-chlorophenyl)carbamothioyl]-3-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-2-21-14-8-3-5-11(9-14)15(20)19-16(22)18-13-7-4-6-12(17)10-13/h3-10H,2H2,1H3,(H2,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVFRZPEEXESRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5809831.png)
![methyl 4-(aminocarbonyl)-5-[(3,4-dimethylbenzoyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5809832.png)
![N-{2-[(tert-butylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5809833.png)
![1-{[4-(benzyloxy)phenyl]carbonothioyl}pyrrolidine](/img/structure/B5809838.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]acetamide](/img/structure/B5809851.png)

![N'-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylurea](/img/structure/B5809860.png)

![2-(3,4-dichlorophenyl)-N'-[(2-fluorobenzoyl)oxy]ethanimidamide](/img/structure/B5809891.png)
![2-{[4-phenyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5809902.png)

![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-4-isopropylbenzamide](/img/structure/B5809917.png)
![N,3-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5809926.png)